molecular formula C11H15N3O2S B13153114 3-amino-N-[(2Z)-1-methylpyrrolidin-2-ylidene]benzene-1-sulfonamide

3-amino-N-[(2Z)-1-methylpyrrolidin-2-ylidene]benzene-1-sulfonamide

Cat. No.: B13153114
M. Wt: 253.32 g/mol
InChI Key: LWHNCKLZGOMLKW-QBFSEMIESA-N
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Description

3-amino-N-[(2Z)-1-methylpyrrolidin-2-ylidene]benzene-1-sulfonamide is a compound with the molecular formula C11H15N3O2S. It is a specialty product often used in proteomics research . This compound is characterized by its unique structure, which includes an amino group, a pyrrolidinylidene moiety, and a benzene sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[(2Z)-1-methylpyrrolidin-2-ylidene]benzene-1-sulfonamide typically involves the reaction of 3-amino-benzenesulfonamide with 1-methylpyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[(2Z)-1-methylpyrrolidin-2-ylidene]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-N-[(2Z)-1-methylpyrrolidin-2-ylidene]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N-[(2Z)-1-methylpyrrolidin-2-ylidene]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. For example, sulfonamide drugs are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . This inhibition prevents bacterial replication and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-[(2Z)-1-methylpyrrolidin-2-ylidene]benzene-1-sulfonamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other sulfonamides. Its pyrrolidinylidene moiety provides distinct chemical properties that can be exploited in various research applications .

Properties

Molecular Formula

C11H15N3O2S

Molecular Weight

253.32 g/mol

IUPAC Name

(NZ)-3-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide

InChI

InChI=1S/C11H15N3O2S/c1-14-7-3-6-11(14)13-17(15,16)10-5-2-4-9(12)8-10/h2,4-5,8H,3,6-7,12H2,1H3/b13-11-

InChI Key

LWHNCKLZGOMLKW-QBFSEMIESA-N

Isomeric SMILES

CN\1CCC/C1=N/S(=O)(=O)C2=CC=CC(=C2)N

Canonical SMILES

CN1CCCC1=NS(=O)(=O)C2=CC=CC(=C2)N

Origin of Product

United States

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